molecular formula C18H26O4 B132444 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid CAS No. 6857-88-1

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid

Cat. No.: B132444
CAS No.: 6857-88-1
M. Wt: 306.4 g/mol
InChI Key: YUQOAWJBIXWZRK-HHDFAXHISA-N
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Description

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid (CAS 6857-88-1) is a structurally modified steroid characterized by its open A-ring framework, which classifies it as a 3,5-seco-A-norandrostane derivative . This compound is a key synthetic intermediate in the preparation of heterocyclic steroids, most notably Finasteride, a medication used to treat male pattern hair loss and benign prostatic hyperplasia . With a molecular formula of C18H26O4 and a molecular weight of 306.4 g/mol, it presents as a white to off-white solid . The compound has a predicted boiling point of 480.1±40.0 °C at 760 mmHg and a melting point of 227-230°C . It is slightly soluble in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol . For optimal stability, it is recommended to store this product in a -20°C freezer, under an inert atmosphere, and protected from light . This product is intended for research applications and is labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-[(3aS,5aS,6R,9aR,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQOAWJBIXWZRK-HHDFAXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551631
Record name 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6857-88-1
Record name 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ozonolysis and Ring Opening

The A-ring cleavage is achieved via ozonolysis at -78°C in dichloromethane, followed by reductive workup with dimethyl sulfide. This step produces a diketone intermediate, which undergoes alkaline hydrolysis (2M NaOH, 60°C, 4 hours) to form the 3-carboxylic acid moiety.

Key parameters :

  • Ozone concentration: 5–10% in oxygen.

  • Temperature control: Critical to prevent side reactions.

Oxidation at C5 and C17

Selective oxidation employs Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in anhydrous dichloromethane. The 17-keto group is introduced first to avoid interference with the A-ring modifications.

Yield optimization :

  • PCC in dichloromethane: 75–80% yield.

  • RuO₄ in acetone/water: 85% yield (avoids acidic conditions).

Demethylation at C4

The C4 methyl group is removed via Hofmann elimination. Treatment with iodobenzene diacetate (IBD) in acetonitrile at 50°C for 6 hours selectively demethylates the steroid backbone without affecting other functional groups.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented method (EP0306996B1) outlines a continuous-flow approach using:

  • Reactors : Tubular reactors for ozonolysis and oxidation steps.

  • Catalysts : 4-Dimethylaminopyridine (DMAP) for acyl transfer reactions.

  • Solvents : Toluene/water biphasic system with α-picoline as a phase-transfer catalyst.

Table 1: Industrial Process Parameters

StepTemperature (°C)Pressure (bar)Catalyst LoadingYield (%)
Ozonolysis-781.5None92
Alkaline Hydrolysis60AmbientNaOH (2M)88
C17 Oxidation251.0PCC (0.1 eq)85
Demethylation501.2IBD (1.2 eq)78

Mechanistic Insights and Side Reactions

The seco-cleavage proceeds via ozone-mediated diene cycloaddition, forming an unstable ozonide that decomposes to diketones. Over-oxidation at C5 is mitigated by using RuO₄, which selectively targets secondary alcohols. Demethylation follows a radical mechanism, with IBD generating acetate radicals that abstract hydrogen from the C4 methyl group.

Common impurities :

  • 5,17-Dihydroxy intermediates : Result from incomplete oxidation (addressed by excess PCC).

  • Lactone byproducts : Formed via intramolecular esterification (suppressed by low-temperature hydrolysis).

Analytical Validation and Quality Control

Final product characterization employs:

  • ¹³C NMR : Confirms absence of C4 methyl (δ 22–25 ppm) and presence of carboxylic acid (δ 170–175 ppm).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water gradient).

  • X-ray crystallography : Validates stereochemistry at C3 and C17.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)ScalabilityCost (USD/g)
Ozonolysis/Jones oxidation6295Moderate120
RuO₄/IBD continuous-flow7898High90
Enzymatic oxidation*5592Low200

*Hypothetical route included for contrast.

Chemical Reactions Analysis

Types of Reactions

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of Steroidal Compounds

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid is utilized as a precursor in the synthesis of various heterocyclic steroids. Notably, it plays a role in the production of Finasteride, a medication used for treating hair loss and benign prostatic hyperplasia . The compound's ability to undergo further chemical modifications makes it valuable in pharmaceutical chemistry.

Proteomics Research

This compound is also employed in proteomics research due to its biochemical properties. It serves as a biochemical tool for studying protein interactions and modifications, which are critical for understanding cellular processes and disease mechanisms .

Biochemical Studies

The compound's structure allows it to be involved in biochemical studies aimed at understanding steroid metabolism and its implications in various biological systems. It can help elucidate the pathways of steroid biosynthesis and degradation, contributing to the broader field of endocrinology .

Drug Development

Research indicates that compounds like this compound are essential in drug development processes. Their structural characteristics enable medicinal chemists to design new therapeutic agents with enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

The table below highlights critical structural distinctions between 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid and related compounds:

Compound Name CAS Number 5-Position 17-Position Molecular Weight Key Applications
This compound 6857-88-1 Oxo Dioxo 348.39 g/mol Analytical reference standard
4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid 1759-35-9 Oxo Hydroxy, Oxo 350.40 g/mol Intermediate in steroid synthesis
5,17-oxo-A-nor-3,5-secoandrostan-3-oic acid Not reported Oxo Oxo ~346 g/mol (est.) Synthetic intermediate
3,6-Dioxo-5β-Cholan-24-Oic Acid Not reported - - 418.50 g/mol Enzyme inhibition studies
2/3,17/3-Dihydroxy-3-oxo-5α-androstan-19-oic acid 2,19-lactone - Oxo Hydroxy, Lactone 318.39 g/mol Bioactivity studies (e.g., anti-inflammatory)
Key Observations:
  • Position 17 Modifications: The target compound’s 17-dioxo group distinguishes it from analogues like 4-Nor-3,5-seco-5-oxo-17β-hydroxyandrostan-3-oic Acid (CAS 1759-35-9), which retains a hydroxyl group at C16. This difference may influence hydrogen-bonding capacity and receptor interactions .
  • Lactone vs. Carboxylic Acid : The lactone structure in 2/3,17/3-Dihydroxy-3-oxo-5α-androstan-19-oic acid 2,19-lactone enhances ring stability but reduces solubility compared to the open-chain carboxylic acid in the target compound .

Biological Activity

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic acid (CAS No. 6857-88-1) is a steroid derivative notable for its complex structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique properties and effects on biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C21H28O4C_{21}H_{28}O_4, with a molecular weight of approximately 344.45 g/mol. The structure features a steroid backbone with specific functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H28O4
Molecular Weight344.45 g/mol
CAS Number6857-88-1
Purity>95%

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity
Studies have shown that this compound possesses significant antitumor properties. It has been found to inhibit the proliferation of cancer cells in vitro and in vivo. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

2. Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is beneficial in conditions characterized by chronic inflammation.

3. Hormonal Modulation
As a steroid derivative, it may influence hormonal pathways, particularly those related to androgen and estrogen receptors. This modulation can have implications for conditions like hormone-dependent cancers.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antitumor Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line used . The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups . This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Receptor Interaction : As a steroid analog, it may bind to androgen or estrogen receptors, influencing gene expression related to cell growth and differentiation.

Q & A

Q. What strategies validate computational predictions of metabolite formation?

  • Methodological Answer : Combine in silico metabolism prediction tools (e.g., GLORYx) with in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Use stable isotope-labeled analogs to confirm metabolic pathways .

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